molecular formula C7H6ClN3O2 B2864148 Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride CAS No. 1820735-11-2

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride

Cat. No. B2864148
M. Wt: 199.59
InChI Key: XPYKSQQPQRNPHJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1820735-11-2 . It has a molecular weight of 199.6 . It is a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .


Molecular Structure Analysis

The IUPAC Name of this compound is imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride . The InChI Code is 1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Reactivity

Imidazo[1,2-a]pyrazines are notable for their versatility in organic synthesis and drug development. These compounds are synthesized through various methods, highlighting their reactivity and potential for multifarious biological activities. The synthesis often depends on the pattern and position of substitution, which can significantly influence the compound's properties and applications (Goel, Luxami, & Paul, 2015).

Biological Applications

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold has been utilized in the design of inhibitors targeting cancer cell lines. Novel imidazo[1,2-a]pyrazine-based inhibitors have shown cytotoxic effects against various cancer types, indicating the potential for developing effective anticancer therapies. These findings underscore the importance of the imidazo[1,2-a]pyrazine core in medicinal chemistry for cancer treatment (Myadaraboina, Alla, Saddanapu, Rao, & Addlagatta, 2010).

Antimicrobial Activity

Imidazo[1,2-a]pyrazine derivatives have also been explored for their antimicrobial properties. Compounds synthesized from this scaffold have been tested and showed promising antimicrobial activity, suggesting their potential use in combating microbial infections (Jyothi & Madhavi, 2019).

Aurora Kinase Inhibition

Another significant application of imidazo[1,2-a]pyrazine derivatives is in the inhibition of Aurora kinases, which are essential for cell proliferation and are targets for cancer therapy. Potent inhibitors based on the imidazo[1,2-a]pyrazine core have demonstrated efficacy in tumor models, highlighting their potential as therapeutic agents (Yu et al., 2010).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The scientific community is expected to bring about future developments based on the pattern and position of the substitution .

properties

IUPAC Name

imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYKSQQPQRNPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride

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